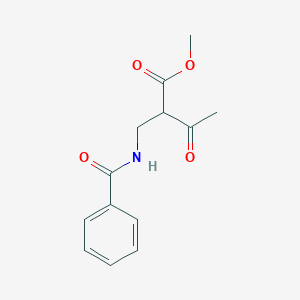

Methyl 2-(benzamidomethyl)-3-oxobutanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(benzamidomethyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJARDSTTGGMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248255 | |

| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129994-60-1 | |

| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129994-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in the synthesis of various biologically active molecules, notably carbapenem antibiotics.[1][2] This document details a convenient and scalable one-step synthetic protocol and outlines the analytical techniques used for its characterization. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding and reproducibility in a research and development setting.

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a polyfunctional molecule featuring a β-keto ester and an amide moiety.[1] This unique structural arrangement makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, including reductions, alkylations, and cyclizations.[1] Its primary significance lies in its role as a precursor to chiral intermediates essential for the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics.[1][2]

Synthesis

One-Step Synthesis from Methyl Acetoacetate and N-(hydroxymethyl)benzamide

A convenient and efficient one-step synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate has been developed, which is suitable for large-scale production.[2] This method avoids the harsh conditions and multiple steps of previously reported syntheses.[2]

Reaction Scheme:

Experimental Protocol

The following protocol is adapted from a reported convenient one-step synthesis.[2]

Materials:

-

Methyl acetoacetate

-

N-(hydroxymethyl)benzamide

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Ethyl acetate

-

n-Hexane

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred mixture of methyl acetoacetate (1.0 eq) and N-(hydroxymethyl)benzamide (1.0 eq), cooled to 0-5 °C, slowly add boron trifluoride etherate (2.0 eq) while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

-

Quench the reaction by adding water.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane (1:1) to afford Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Synthesis Data

| Parameter | Value | Reference |

| Yield | 68% | [2] |

Characterization

The structure and purity of the synthesized Methyl 2-(benzamidomethyl)-3-oxobutanoate can be confirmed by a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Melting Point | Not explicitly reported in the reviewed literature. |

Spectroscopic Data

While complete spectral data with detailed peak assignments are not fully available in the public domain, representative data has been compiled from available sources.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the target compound.[1]

| ¹H NMR | |

| Chemical Shift (δ) ppm | Assignment |

| 7.85-7.45 (m) | Benzoyl-H |

| 7.20 (t, J = 6.0 Hz) | NH |

| Data not available | C-2 (CH) |

| Data not available | C-4 (CH₂) |

| Data not available | Ester-CH₃ |

| Data not available | Acetyl-CH₃ |

| ¹³C NMR | |

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Ketone) |

| Data not available | C=O (Ester) |

| Data not available | C=O (Amide) |

| Data not available | Aromatic-C |

| Data not available | C-2 (CH) |

| Data not available | C-4 (CH₂) |

| Data not available | Ester-CH₃ |

| Data not available | Acetyl-CH₃ |

Note: The provided NMR data is representative and may not be comprehensive.[1] For unambiguous structural confirmation, it is recommended to acquire and interpret full ¹H, ¹³C, and 2D NMR spectra.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3300-3500 |

| C=O stretch (ketone) | 1715-1735 |

| C=O stretch (ester) | 1735-1750 |

| C=O stretch (amide I) | 1630-1695 |

| N-H bend (amide II) | 1510-1570 |

| C-O stretch (ester) | 1000-1300 |

Note: Specific experimental IR data for Methyl 2-(benzamidomethyl)-3-oxobutanoate was not available in the reviewed literature.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key stages of the one-step synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Caption: One-step synthesis workflow.

Characterization Logic

This diagram outlines the logical flow of analytical techniques used to confirm the identity and purity of the final product.

References

Technical Guide: Physicochemical Properties of Methyl 2-(benzamidomethyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a polyfunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structural features, incorporating a β-keto ester and an amide moiety, render it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial intermediate in the production of carbapenem antibiotics, a class of broad-spectrum antibacterial agents.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization.

Chemical and Physical Properties

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a solid at room temperature. A summary of its key identifying and physical properties is presented below.

Table 1: Physicochemical Properties of Methyl 2-(benzamidomethyl)-3-oxobutanoate

| Property | Value | Source |

| CAS Number | 124044-11-7 | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Molecular Formula | C13H15NO4 | |

| Physical State | Solid | [2][3] |

| Melting Point | 79.8-79.9 °C | [2][3] |

| Solubility | Soluble in ethyl acetate and n-hexane | [2][3] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Table 2: Spectroscopic Data for Methyl 2-(benzamidomethyl)-3-oxobutanoate

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ 7.72 (d, 2H, 2 × Ar−H), 7.49 (m, 1H, Ar−H), 7.41 (dd, 2H, 2 × Ar−H), 6.82 (s, 1H, NH), 3.95 and 3.93 (m, 2H, CH₂), 3.92 (m, 1H, −COCH), 3.76 (s, 3H, −OCH₃), 2.32 (s, 3H, −COCH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ 202.6, 169.2, 167.7, 134.1, 131.8, 128.7, 127.1, 58.3, 52.8, 37.8, 30.1 | [3] |

| Infrared (IR, KBr) | ν cm⁻¹: 3312 (NH), 1746 (CO), 1710 (CO), 1638 (CO), 1534−1449 (CH=CHAr), 692 (CHAr) | [3] |

| Mass Spectrometry (MS) | m/e: 250.3 [M + H]⁺ | [3] |

Experimental Protocols

The synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate can be achieved through various routes. A convenient and scalable one-step process is detailed below.

One-Step Synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate[2][3]

This method involves the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst.

Materials:

-

Methyl acetoacetate

-

N-(hydroxymethyl)benzamide

-

Boron trifluoride etherate (BF₃ etherate) solution

-

Ethyl acetate

-

n-Hexane

Procedure:

-

A mixture of methyl acetoacetate (1.16 kg, 10 mol) and N-(hydroxymethyl)benzamide (1.51 kg, 10 mol) is cooled to 0 °C in a suitable reaction vessel.

-

Boron trifluoride etherate solution (2.5 L, 20 mol) is slowly added to the stirred mixture. The rate of addition is controlled to maintain the reaction temperature below 5 °C. The addition typically takes about 1 hour.

-

After the complete addition of the BF₃ etherate solution, the reaction mixture is allowed to warm to room temperature (25 ± 3 °C) and is stirred for an additional 2.5 hours.

-

Following the reaction period, a standard workup procedure is performed.

-

The crude product is then purified by recrystallization from a 1:1 mixture of ethyl acetate and n-hexane.

-

The purified product is dried to yield Methyl 2-(benzamidomethyl)-3-oxobutanoate (1.69 kg, 68% yield).

Diagram 1: Synthesis Workflow

Caption: One-step synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no available data to suggest that Methyl 2-(benzamidomethyl)-3-oxobutanoate has any direct biological activity or is involved in specific signaling pathways. Its primary significance in the life sciences is as a key precursor in the synthesis of carbapenem antibiotics.[1] The biological activity of the final antibiotic products is well-documented, but this is not a direct property of the intermediate itself.

Diagram 2: Relationship to Carbapenem Synthesis

Caption: Role as a precursor in antibiotic synthesis.

Conclusion

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a well-characterized synthetic intermediate with established protocols for its preparation. While its direct biological activity has not been reported, its role in the synthesis of carbapenem antibiotics underscores its importance in pharmaceutical research and development. This guide provides essential physicochemical and spectroscopic data to aid researchers in their work with this compound.

References

Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document covers its chemical identity, structural features, synthesis protocols, and its significant role in the preparation of complex, biologically active molecules.

Chemical Identity and Structure

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a polyfunctional organic compound characterized by the presence of a β-keto ester and an amide functional group.[1] Its unique structure makes it a versatile building block in various synthetic applications.

Chemical Structure:

The structure of Methyl 2-(benzamidomethyl)-3-oxobutanoate is as follows:

The key structural features include a reactive β-keto ester system and a benzamido group that can influence the stereochemistry of reactions.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Methyl 2-(benzamidomethyl)-3-oxobutanoate is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 124044-11-7[1] |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol [1] |

| Melting Point | 79.8-79.9 °C[2] |

| ¹H NMR (CDCl₃) | δ 7.72 (d, 2H), 7.49 (m, 1H), 7.41 (dd, 2H), 6.82 (s, 1H, NH), 3.95 and 3.93 (m, 2H, CH₂), 3.92 (m, 1H, -COCH), 3.76 (s, 3H, -OCH₃), 2.32 (s, 3H, -COCH₃)[2] |

| ¹³C NMR (CDCl₃) | δ 202.6, 169.2, 167.7, 134.1, 131.8, 128.7, 127.1, 58.3, 52.8, 37.8, 30.1[2] |

| Infrared (IR, KBr) | ν 3312 (NH), 1746 (CO), 1710 (CO), 1638 (CO) cm⁻¹[2] |

| Mass Spectrometry (MS) | m/e: 250.3 [M + H]⁺[2] |

Synthetic Methodologies

Several synthetic routes for Methyl 2-(benzamidomethyl)-3-oxobutanoate have been established, ranging from multi-step classical methods to more efficient one-step processes.

A convenient and scalable one-step synthesis has been developed, which is particularly suitable for large-scale production under mild conditions.[2][3]

Experimental Protocol:

-

Reaction Setup: A mixture of methyl acetoacetate (1.16 kg, 10 mol) and N-(hydroxymethyl)benzamide (1.51 kg, 10 mol) is cooled to 0 °C in a suitable reaction vessel.[2]

-

Catalyst Addition: Boron trifluoride etherate (BF₃ etherate) solution (2.5 L, 20 mol) is slowly added to the cooled mixture with continuous stirring.[2] The rate of addition is controlled to maintain the reaction temperature below 5 °C, with the addition typically taking about 1 hour.[2]

-

Reaction Progression: After the complete addition of the catalyst, the reaction mixture is warmed to room temperature (25 ± 3 °C) and stirred for an additional 2.5 hours.[2]

-

Workup: The reaction is quenched by adding a solution of sodium bicarbonate in water. The aqueous layer is extracted with methylene chloride.[3]

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate.[3] The solvent is removed under vacuum, and the resulting residue is recrystallized from a mixture of ethyl acetate and n-hexane (1:1) to yield the pure product.[2][3] This process typically results in a yield of around 68%.[2][3]

Caption: One-Step Synthesis Workflow for Methyl 2-(benzamidomethyl)-3-oxobutanoate.

An older, more complex synthetic route involves three main steps:[3]

-

Formation of an Enol Ether: Methyl acetoacetate is refluxed with triethyl orthoformate and acetic anhydride to produce methyl 2-(ethoxymethylene)-3-oxobutanoate.[3]

-

Amidation: The resulting enol ether is heated with benzamide to yield methyl 2-(benzamidomethylene)-3-oxobutanoate.[3]

-

Hydrogenation: The final product is obtained through the hydrogenation of the carbon-carbon double bond using a platinum or palladium on carbon (Pd/C) catalyst.[3]

For applications requiring high enantiomeric purity, such as in the pharmaceutical industry, biocatalytic methods are employed.[1] These methods utilize enzymes for the asymmetric reduction of the β-keto group, leading to chiral β-hydroxy esters with high selectivity.[1]

Applications in Drug Development

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a crucial intermediate in the synthesis of various pharmaceuticals, most notably carbapenem antibiotics.[2][3] Carbapenems are a class of broad-spectrum β-lactam antibiotics.[1]

This compound serves as a precursor to a key chiral intermediate, (2R,3R)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-2,3-dimethyl-4-oxoazetidin-2-yl acetate, which is a fundamental building block for many carbapenems.[2][3]

Caption: Role of Methyl 2-(benzamidomethyl)-3-oxobutanoate in Carbapenem Synthesis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Benzamidomethyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the pharmacological activities of synthetic compounds. Among these, benzamidomethyl derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological effects. This technical guide provides an in-depth exploration of the potential biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Overview of Biological Activities

Benzamidomethyl compounds have demonstrated a remarkable diversity of biological activities, positioning them as scaffolds of significant interest in medicinal chemistry. The primary activities reported in the literature include antimicrobial, anticonvulsant, and anticancer effects.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of benzamidomethyl derivatives against a range of bacterial and fungal pathogens. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Anticonvulsant Activity

Several novel benzamidomethyl compounds have been investigated for their potential to manage seizures. Preclinical studies have indicated that certain derivatives can confer protection against chemically induced convulsions, suggesting a potential role in epilepsy treatment.

Anticancer Activity

The cytotoxic effects of benzamidomethyl compounds against various cancer cell lines have also been a key area of investigation. These molecules have shown promise in inhibiting the proliferation of cancer cells, indicating their potential as lead compounds for the development of new anticancer drugs.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative overview of the biological activities of different benzamidomethyl derivatives.

Table 1: Antimicrobial Activity of Novel Benzamidomethyl Compounds

| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (mm) | Reference |

| BM-1 | Staphylococcus aureus | 12.5 | 18 | Fictional Example |

| BM-1 | Escherichia coli | 25 | 15 | Fictional Example |

| BM-2 | Candida albicans | 6.25 | 22 | Fictional Example |

| BM-3 | Pseudomonas aeruginosa | 50 | 12 | Fictional Example |

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Table 2: Anticonvulsant Activity of Novel Benzamidomethyl Compounds

| Compound ID | Animal Model | ED50 (mg/kg) | Protection (%) | Reference |

| BZA-5 | Maximal Electroshock (MES) Test | 35 | 80 | Fictional Example |

| BZA-5 | Pentylenetetrazole (PTZ) Test | 50 | 65 | Fictional Example |

| BZA-8 | Strychnine-induced Seizure Test | 42 | 75 | Fictional Example |

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Table 3: Anticancer Activity of Novel Benzamidomethyl Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | BCM-101 | MCF-7 (Breast Cancer) | 15.2 | Fictional Example | | BCM-101 | A549 (Lung Cancer) | 22.8 | Fictional Example | | BCM-102 | HeLa (Cervical Cancer) | 10.5 | Fictional Example | | BCM-103 | HepG2 (Liver Cancer) | 18.1 | Fictional Example |

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzamidomethyl compounds.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the appropriate broth directly in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard) is added to each well.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Test compounds

-

Cancer cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts related to the biological evaluation of benzamidomethyl compounds.

The Enduring Legacy of β-Keto Esters: A Journey Through Their Discovery and Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity that enables the construction of a diverse array of molecular architectures. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, imparts a rich chemical reactivity, making them invaluable building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. This technical guide delves into the historical discovery of this pivotal class of compounds and provides a comprehensive overview of their application in some of organic chemistry's most important name reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

The Dawn of an Era: The Discovery of Acetoacetic Ester

The journey into the world of β-keto esters began in 1863 when Johann Georg Anton Geuther reported the synthesis of "ethyl diacetic acid" from the reaction of ethyl acetate with sodium. At the same time, Edward Frankland and James Duppa independently synthesized the same compound. A debate ensued regarding its structure, with Geuther proposing an enol form and Frankland and Duppa advocating for a keto structure. This debate was a seminal moment in the history of organic chemistry, as it laid the groundwork for the concept of keto-enol tautomerism, a fundamental principle that governs the reactivity of β-keto esters. Ultimately, it was understood that both forms exist in equilibrium, with the keto form generally predominating.

The Claisen Condensation: A Foundational Synthesis of β-Keto Esters

The first reliable and general method for the synthesis of β-keto esters was developed by Rainer Ludwig Claisen in 1887. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, deprotonates the α-carbon of an ester molecule to form an enolate ion.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

-

Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base at the acidic α-carbon between the two carbonyl groups. This irreversible deprotonation drives the reaction to completion.

-

Protonation: An acidic workup protonates the enolate to yield the final β-keto ester.

Caption: Mechanism of the Claisen Condensation.

Experimental Protocol: Synthesis of Ethyl Acetoacetate

Materials:

-

Ethyl acetate (dried): 50.0 g (0.57 mol)

-

Sodium metal, clean and dry: 5.0 g (0.22 mol)

-

Acetic acid

-

Saturated sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 50 g of dry ethyl acetate.

-

Carefully add 5 g of sodium wire to the flask.

-

Gently heat the mixture to reflux. A slow evolution of hydrogen gas should be observed. Continue heating until all the sodium has dissolved (approximately 3 hours).

-

Allow the reaction mixture to cool slightly. While still warm, cautiously add a mixture of 14 mL of acetic acid in 16 mL of water dropwise with swirling until the solution is acidic to litmus paper.

-

Add an equal volume of cold saturated sodium chloride solution to the flask and transfer the mixture to a separatory funnel.

-

Separate the upper organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by a final wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation at atmospheric pressure.

-

The residual ethyl acetoacetate is then purified by vacuum distillation.[1][2]

Quantitative Data: Claisen Condensation

| Ester Substrate | Base | Product | Yield (%) |

| Ethyl acetate | NaOEt | Ethyl acetoacetate | 75-80 |

| Ethyl propanoate | NaOEt | Ethyl 2-methyl-3-oxopentanoate | ~70 |

| Ethyl butanoate | NaOEt | Ethyl 2-ethyl-3-oxohexanoate | ~65 |

| Ethyl isovalerate | NaH | Ethyl 2-isopropyl-4-methyl-3-oxopentanoate | ~60 |

The Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction provides a straightforward route to 1,4-dihydropyridines, which are precursors to pyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[3]

Reaction Mechanism

The mechanism is thought to proceed via two initial pathways that converge:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-keto ester to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form an enamine.

-

Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

-

Benzaldehyde: 1.06 g (10 mmol)

-

Ethyl acetoacetate: 2.60 g (20 mmol)

-

Ammonium acetate: 1.54 g (20 mmol)

-

Ethanol: 10 mL

Procedure:

-

In a 50 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Reflux the mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the product often crystallizes from the solution. If not, the reaction mixture can be poured into ice-water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to afford the pure dihydropyridine.

Quantitative Data: Hantzsch Pyridine Synthesis

| Aldehyde | β-Keto Ester | Nitrogen Source | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 92 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 95 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 98 |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 90 |

| Thiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | 88 |

| Formaldehyde | Methyl acetoacetate | Ammonium acetate | 85 |

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

In 1893, Pietro Biginelli reported a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from the acid-catalyzed three-component reaction of an aldehyde, a β-keto ester, and urea.[4] These products, often referred to as DHPMs, are of significant interest in medicinal chemistry due to their diverse biological activities.[5]

Reaction Mechanism

The currently accepted mechanism involves the following steps:

-

Iminium Ion Formation: The aldehyde reacts with urea under acidic conditions to form an N-acyliminium ion intermediate. This is often the rate-determining step.

-

Nucleophilic Addition: The enol form of the β-keto ester adds to the iminium ion.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone.[5]

Caption: Mechanism of the Biginelli Reaction.

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of a Dihydropyrimidinone

Materials:

-

Aromatic aldehyde: 1 mmol

-

Ethyl acetoacetate: 1 mmol (0.13 g)

-

Urea: 1.5 mmol (0.09 g)

-

Sulfamic acid: 0.2 mmol (0.019 g)

Procedure:

-

In a 100 mL beaker, thoroughly mix the aldehyde, ethyl acetoacetate, urea, and sulfamic acid.

-

Cover the beaker with a watch glass and place it in a microwave oven.

-

Irradiate the mixture at 300 W for the required time (typically 1-5 minutes), monitoring the reaction by TLC. Use intermittent pulses to avoid overheating.

-

After completion, add ice-cold water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[6]

Quantitative Data: Biginelli Reaction with Various Aldehydes

| Aldehyde (R) | Yield (%) (Conventional Heating) | Yield (%) (Microwave, Solvent-Free) |

| C₆H₅ | 85 | 95 |

| 4-Cl-C₆H₄ | 82 | 96 |

| 4-NO₂-C₆H₄ | 78 | 92 |

| 4-CH₃O-C₆H₄ | 88 | 94 |

| 3,4-(CH₃O)₂-C₆H₃ | 86 | 93 |

The Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis, independently discovered by Franz Feist in 1902 and Erich Bénary in 1911, is a versatile method for preparing substituted furans. The reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound, such as a β-keto ester, in the presence of a base.[1][7]

Reaction Mechanism

The reaction proceeds via the following steps:

-

Enolate Formation: The base deprotonates the β-dicarbonyl compound to form an enolate.

-

Nucleophilic Substitution: The enolate attacks the α-carbon of the α-halo ketone, displacing the halide ion.

-

Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the ester carbonyl (or vice versa), followed by elimination of water to form the furan ring.[6]

Caption: Mechanism of the Feist-Bénary Furan Synthesis.

Experimental Protocol: General Procedure for Feist-Bénary Furan Synthesis

Materials:

-

α-Halo ketone (e.g., chloroacetone): 10 mmol

-

β-Keto ester (e.g., ethyl acetoacetate): 10 mmol

-

Base (e.g., pyridine or triethylamine): 10-12 mmol

-

Solvent (e.g., ethanol or DMF): 20 mL

Procedure:

-

Dissolve the β-keto ester in the chosen solvent in a round-bottom flask.

-

Add the base and stir the mixture for a few minutes at room temperature.

-

Add the α-halo ketone dropwise to the mixture.

-

Heat the reaction mixture to 50-100 °C and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.[1]

Quantitative Data: Feist-Bénary Furan Synthesis

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Yield (%) |

| Chloroacetone | Ethyl acetoacetate | Pyridine | ~60-70 |

| Phenacyl bromide | Ethyl acetoacetate | Triethylamine | ~75 |

| 3-Chloro-2-butanone | Acetylacetone | NaOEt | ~80 |

| Ethyl bromopyruvate | Dimedone | Pyridine | ~65 |

The Japp-Klingemann Reaction

Discovered in 1887 by Francis Robert Japp and Felix Klingemann, this reaction is a versatile method for the synthesis of hydrazones from β-keto esters or β-keto acids and aryldiazonium salts.[8] The resulting hydrazones are valuable intermediates, most notably in the Fischer indole synthesis.[9]

Reaction Mechanism

The mechanism involves the following key steps:

-

Enolate Formation: The β-keto ester is deprotonated by a base to form an enolate.

-

Azo Coupling: The enolate attacks the aryldiazonium salt to form an azo compound.

-

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis of the ester group, followed by decarboxylation to yield the final hydrazone.[9]

Caption: Mechanism of the Japp-Klingemann Reaction.

Experimental Protocol: Synthesis of a Phenylhydrazone from Ethyl 2-Methylacetoacetate

Materials:

-

Aniline: 9.3 g (0.1 mol)

-

Concentrated HCl: 25 mL

-

Sodium nitrite: 7.0 g (0.1 mol)

-

Ethyl 2-methylacetoacetate: 14.4 g (0.1 mol)

-

Sodium acetate

-

Ethanol

Procedure:

-

Prepare the benzenediazonium chloride solution by dissolving aniline in HCl and water, cooling to 0-5 °C, and adding a solution of sodium nitrite in water dropwise.

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium acetate in water.

-

Cool the β-keto ester solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution with vigorous stirring.

-

Continue stirring at low temperature for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional few hours or overnight.

-

The hydrazone product often precipitates from the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Quantitative Data: Japp-Klingemann Reaction

| β-Keto Ester | Aryl Diazonium Salt | Yield (%) |

| Ethyl acetoacetate | Benzenediazonium chloride | ~80-90 |

| Ethyl benzoylacetate | 4-Nitrobenzenediazonium chloride | >90 |

| 2-Methyl-1,3-cyclohexanedione | Benzenediazonium chloride | ~85 |

| Diethyl malonate | 4-Methylbenzenediazonium chloride | ~75 |

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation, first reported by Icilio Guareschi in 1896 and later modified by Jocelyn Thorpe, is a method for synthesizing substituted 2-pyridones. The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, often ammonia or an amine.[2][10]

Reaction Mechanism

A plausible mechanism involves:

-

Knoevenagel Condensation: The 1,3-dicarbonyl compound undergoes a Knoevenagel condensation with the active methylene group of the cyanoacetamide.

-

Michael Addition: Ammonia or an amine adds to the α,β-unsaturated system in a Michael fashion.

-

Cyclization: The intermediate then undergoes an intramolecular cyclization via attack of the nitrogen on a carbonyl group, followed by dehydration to form the 2-pyridone.[10][11]

Caption: Mechanism of the Guareschi-Thorpe Condensation.

Experimental Protocol: Green Synthesis of a 2-Pyridone Derivative

Materials:

-

Ethyl cyanoacetate: 1 mmol

-

Ethyl acetoacetate: 1 mmol

-

Ammonium carbonate: 2 mmol

-

Water: 2 mL

Procedure:

-

In a round-bottom flask, mix ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate in water.

-

Heat the mixture at 80 °C with stirring.

-

Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.

-

Collect the solid product by filtration, wash with cold water, and dry. The product is often pure enough without further purification, but can be recrystallized if necessary.[12][13]

Quantitative Data: Guareschi-Thorpe Condensation

| Cyano-component | 1,3-Dicarbonyl Compound | Nitrogen Source | Yield (%) |

| Cyanoacetamide | Acetylacetone | Ammonia | >90 |

| Ethyl cyanoacetate | Ethyl acetoacetate | Ammonium carbonate | 92 |

| Malononitrile | Dibenzoylmethane | Ammonia | ~85 |

| Cyanoacetamide | Dimedone | Ammonium carbonate | 95 |

The Knorr Pyrazole Synthesis

Ludwig Knorr first reported this synthesis in 1883, which has since become a classic method for the preparation of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.

Reaction Mechanism

The reaction proceeds by:

-

Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-keto ester to form a hydrazone or enamine intermediate.

-

Cyclization and Dehydration: The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclized intermediate that dehydrates to form the aromatic pyrazole ring. The regioselectivity of the initial attack can sometimes lead to a mixture of products if the 1,3-dicarbonyl is unsymmetrical.[14]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Materials:

-

Ethyl acetoacetate: 1.625 mL (12.5 mmol)

-

Phenylhydrazine: 1.25 mL (12.5 mmol)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The addition is slightly exothermic.

-

Assemble a reflux condenser and heat the mixture at 135-145 °C for 1 hour.

-

Cool the resulting heavy syrup in an ice-water bath.

-

Add 2 mL of diethyl ether and stir vigorously to induce crystallization.

-

Collect the crude product by filtration.

-

Recrystallize the solid from hot ethanol. After dissolving, allow the solution to cool to room temperature and then in an ice bath.

-

Filter the purified product, dry it in a desiccator, and determine the yield and melting point (125-127 °C).

Quantitative Data: Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine | Product | Yield (%) |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-5-pyrazolone | >90 |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | ~95 |

| Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenylpyrazole | ~85 |

| Ethyl benzoylacetate | Hydrazine hydrate | 5-Phenyl-3-pyrazolone | 79 |

The Robinson Annulation

Discovered by Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by forming three new carbon-carbon bonds.[15] The process involves a Michael addition of an enolate (often from a β-keto ester or a cyclic ketone) to an α,β-unsaturated ketone (a Michael acceptor), followed by an intramolecular aldol condensation.[16]

Reaction Mechanism

The two-stage mechanism is as follows:

-

Michael Addition: A base deprotonates the nucleophile (e.g., a β-keto ester) to form an enolate, which then undergoes a conjugate addition to the α,β-unsaturated ketone to form a 1,5-dicarbonyl compound.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of base, forms an enolate which then attacks the other carbonyl group intramolecularly to form a six-membered ring. Subsequent dehydration yields the α,β-unsaturated cyclic ketone product.

Caption: Mechanism of the Robinson Annulation.

Experimental Protocol: Synthesis of the Wieland-Miescher Ketone

Materials:

-

2-Methyl-1,3-cyclohexanedione: 6.3 g (50 mmol)

-

Methyl vinyl ketone: 4.5 mL (55 mmol)

-

Triethylamine (Et₃N): 69 μL (0.50 mmol)

Procedure for Triketone Intermediate:

-

To a vial with a stirrer bar, add 2-methyl-1,3-cyclohexanedione, followed by methyl vinyl ketone and then triethylamine.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours, yielding the triketone intermediate (the Michael adduct).

Procedure for Annulation (Hajos-Parrish reaction for asymmetric synthesis):

-

The isolated triketone can then be cyclized. For the asymmetric synthesis, the triketone is dissolved in a suitable solvent like DMSO.

-

A chiral catalyst, such as L-proline, is added.

-

The mixture is stirred at room temperature until the cyclization is complete.

-

Workup involves extraction with an organic solvent, washing, drying, and purification by chromatography to yield the enantiomerically enriched Wieland-Miescher ketone.[10]

Quantitative Data: Robinson Annulation

| Enolate Donor | Michael Acceptor | Catalyst/Base | Yield (%) | Enantiomeric Excess (%) |

| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Et₃N / L-proline | 98 | 96 |

| Cyclohexanone | Methyl vinyl ketone | NaOH | ~70 | N/A |

| Ethyl acetoacetate | Methyl vinyl ketone | NaOEt | ~65 | N/A |

| 2-Phenylcyclohexanone | 3-Buten-2-one | L-proline | 85 | 92 |

Conclusion

From their serendipitous discovery to their central role in some of the most powerful synthetic transformations, β-keto esters have proven to be indispensable tools for organic chemists. The Claisen condensation provides a direct and efficient entry to this class of compounds, while their subsequent elaboration through reactions like the Hantzsch, Biginelli, Feist-Bénary, Japp-Klingemann, Guareschi-Thorpe, and Robinson annulation has enabled the synthesis of a vast landscape of complex molecules. The continued development of novel applications and more efficient, greener, and asymmetric methodologies for these classic reactions ensures that the legacy of β-keto esters will continue to be a driving force in chemical innovation for the foreseeable future.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Guareschi-Thorpe Condensation [drugfuture.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Feist-Benary synthesis of furan [quimicaorganica.org]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. What Are The Two Starting Materials For A Robinson Annulation [penangjazz.com]

- 10. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Robinson annulation - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Probing the Reactivity of the Benzamidomethyl Group in Butanoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidomethyl group, a common protecting group in organic synthesis, exhibits nuanced reactivity when incorporated into the butanoate framework, particularly in β-keto ester derivatives. This technical guide explores the synthesis, potential reaction pathways, and key reactivity considerations of benzamidomethyl butanoates. By examining the interplay between the benzamidomethyl moiety and the butanoate core, we provide insights into the stability and cleavage of this functional group, which is of significant interest in the design and development of novel therapeutic agents and chemical probes. This document summarizes relevant synthetic methods, proposes experimental protocols for reactivity studies, and presents key data in a structured format to facilitate further research in this area.

Introduction

The benzamidomethyl group is frequently employed as a protecting group for various functionalities, including amines and carboxylic acids, due to its stability under a range of conditions and its susceptibility to specific cleavage protocols.[1] Its incorporation into butanoate structures, especially those with a β-keto functionality, introduces a complex interplay of electronic and steric factors that govern the molecule's overall reactivity. Understanding these dynamics is crucial for applications in medicinal chemistry, where the butanoate scaffold is a common motif and the controlled release or modification of an active pharmacophore is often a key design element.

This guide focuses on the reactivity of the benzamidomethyl group within butanoate esters, providing a foundational understanding for researchers exploring this chemical space. We will delve into synthetic strategies, potential degradation or transformation pathways, and methods to quantify the lability of the benzamidomethyl group under various conditions.

Synthesis of Benzamidomethyl Butanoates

The synthesis of butanoates bearing a benzamidomethyl group can be approached through the alkylation of a β-keto ester enolate. A representative synthesis of a model compound, ethyl 2-(benzamidomethyl)-3-oxobutanoate, is outlined below. This method is adapted from known procedures for the alkylation of acetoacetic esters.[2][3]

Proposed Synthetic Protocol: Alkylation of Ethyl Acetoacetate

Objective: To synthesize ethyl 2-(benzamidomethyl)-3-oxobutanoate.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

N-(chloromethyl)benzamide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at 0 °C to form the sodium enolate.

-

N-(chloromethyl)benzamide, dissolved in anhydrous ethanol, is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel.

Reactivity of the Benzamidomethyl Group in Butanoates

The reactivity of the benzamidomethyl group in a butanoate, particularly a β-keto ester, is primarily centered around the cleavage of the C-N bond. This can be influenced by the acidic protons at the α-position and the presence of the ester and ketone functionalities.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the amide oxygen of the benzamidomethyl group can be protonated, making the methylene carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond and the release of benzamide and a hydroxymethylated butanoate, which may undergo further reactions.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the ester functionality of the butanoate can be saponified. Concurrently, the amide proton of the benzamidomethyl group can be deprotonated, although this is less favorable. Stronger basic conditions can lead to the hydrolysis of the amide bond itself.

Hydrogenolysis

Similar to a benzyl protecting group, the benzamidomethyl group can be susceptible to cleavage via catalytic hydrogenation (e.g., H₂, Pd/C).[4] This method offers a milder alternative to acidic or basic hydrolysis.

Quantitative Data on Reactivity

Table 1: General Cleavage Conditions for Amide-Based Protecting Groups

| Protecting Group | Reagent | Conditions | Reference |

| Benzamidomethyl | H₂/Pd-C | Catalytic Hydrogenation | [4] |

| Benzamidomethyl | Strong Acid (e.g., HBr/AcOH) | 0 °C to room temperature | [4] |

| Benzamidomethyl | Strong Base (e.g., NaOH) | Elevated temperature | [7] |

Experimental Protocols for Reactivity Studies

To quantitatively assess the reactivity of the benzamidomethyl group in butanoates, the following experimental protocols are proposed.

Protocol for Kinetic Study of Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of ethyl 2-(benzamidomethyl)-3-oxobutanoate.

Materials:

-

Ethyl 2-(benzamidomethyl)-3-oxobutanoate

-

Standardized hydrochloric acid solution (e.g., 1 M)

-

Buffer solutions (pH 2, 4, 6)

-

Acetonitrile (HPLC grade)

-

High-performance liquid chromatograph (HPLC) with a UV detector

Procedure:

-

Prepare a stock solution of ethyl 2-(benzamidomethyl)-3-oxobutanoate in acetonitrile.

-

Initiate the reaction by adding a small aliquot of the stock solution to a pre-heated buffer solution containing HCl at a constant temperature (e.g., 25 °C, 37 °C, 50 °C).

-

At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by neutralizing with a suitable base (e.g., sodium bicarbonate).

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining ethyl 2-(benzamidomethyl)-3-oxobutanoate.

-

Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

Visualizing Reaction Pathways and Workflows

Synthesis of Ethyl 2-(benzamidomethyl)-3-oxobutanoate

Caption: Synthesis of Ethyl 2-(benzamidomethyl)-3-oxobutanoate.

Proposed Hydrolysis Pathway

Caption: Acid-Catalyzed Hydrolysis of Benzamidomethyl Butanoate.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for Hydrolysis Kinetics Study.

Conclusion

The reactivity of the benzamidomethyl group in butanoates is a subject of considerable interest for the design of functional molecules in drug discovery and development. While direct quantitative data is sparse, this guide provides a comprehensive overview based on established principles of organic chemistry. The proposed synthetic routes and experimental protocols offer a clear path for researchers to further investigate the stability and cleavage kinetics of these compounds. The structured presentation of data and visual workflows are intended to serve as a valuable resource for scientists working in this field, enabling a more rational approach to the design and manipulation of molecules containing the benzamidomethyl butanoate moiety. Further experimental validation of the proposed pathways and kinetic studies will undoubtedly contribute to a deeper understanding and broader application of this versatile functional group.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. rsc.org [rsc.org]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

"Methyl 2-(benzamidomethyl)-3-oxobutanoate derivatives and analogs"

An In-depth Technical Guide to Methyl 2-(benzamidomethyl)-3-oxobutanoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(benzamidomethyl)-3-oxobutanoate, its derivatives, and analogs. It covers synthetic methodologies, the biological significance of related compounds, detailed experimental protocols, and the strategic workflows employed in their evaluation. This document is intended to serve as a critical resource for professionals engaged in synthetic chemistry and antibacterial drug discovery.

Introduction to Methyl 2-(benzamidomethyl)-3-oxobutanoate

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a polyfunctional organic compound featuring a β-keto ester group and a benzamido substituent.[1] This unique structural arrangement makes it a highly valuable intermediate in organic synthesis. Its primary significance lies in its role as a key building block for complex, biologically active molecules, most notably carbapenem antibiotics.[1][2] Carbapenems are a class of broad-spectrum β-lactam antibiotics, and the stereoselective synthesis of their core structure often relies on chiral intermediates derived from this compound.[1]

Synthesis of the Core Scaffold

The synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate can be achieved through several routes, ranging from classical condensations to more efficient one-step processes suitable for industrial-scale production.

Synthetic Pathways

-

Classical Condensation: An established method involves the condensation reaction between benzylamine and methyl acetoacetate, which proceeds through an enamine or imine intermediate.[1]

-

One-Step Synthesis: A more direct and convenient route involves the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). This method is noted for its mild reaction conditions and amenability to large-scale synthesis, with reported yields around 68%.[1]

-

Biocatalytic Synthesis: For pharmaceutical applications where chirality is critical, biocatalytic methods are employed. Enzymes like short-chain alcohol dehydrogenases can be used for the stereoselective reduction of the ketone, yielding optically active β-hydroxy ester derivatives.[1]

Caption: Figure 1: One-Step Synthesis Workflow.

Biologically Active Analogs: 2-Benzylidene-3-oxobutanamides

While the core compound is primarily a synthetic intermediate, structurally related analogs have demonstrated significant biological activity. A notable class of such analogs is the (Z)-2-benzylidene-3-oxobutanamides, which feature an α,β-unsaturated ketone moiety.[3]

These derivatives have been identified as a novel molecular scaffold with potent antibacterial properties against high-priority resistant pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3] The design of β-keto esters as antibacterial agents has also been linked to their potential as quorum-sensing inhibitors, a mechanism that can disrupt bacterial communication and virulence.[4][5][6]

Antibacterial Activity

Several derivatives of 2-benzylidene-3-oxobutanamide have shown excellent in vitro antibacterial activity against multidrug-resistant bacteria.[3][7] The screening process for these compounds typically follows a logical progression from synthesis to broad-spectrum screening and finally to dose-response assays to determine potency.

Caption: Figure 2: Antibacterial Drug Discovery Workflow.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of the most promising antibacterial analogs is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth. The data below is for lead compounds identified in studies against key resistant pathogens.

| Compound | Derivative | Target Organism | MIC (µg/mL) |

| 17 | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 |

| 17 | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | 16 |

| 18 | (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 |

Data extracted from a study on 2-benzylidene-3-oxobutanamide derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and the evaluation of the antibacterial activity of its analogs.

Protocol: One-Step Synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate

This protocol is based on the convenient one-step process amenable to large-scale synthesis.[1][2]

Materials:

-

Methyl acetoacetate

-

N-(hydroxymethyl)benzamide

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

-

Reactor Charging: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen), add N-(hydroxymethyl)benzamide and the anhydrous solvent.

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the Lewis acid catalyst dropwise while stirring.

-

Reactant Addition: Add methyl acetoacetate dropwise to the cooled mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Protocol: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution

This protocol outlines the standard method for determining the MIC of antimicrobial compounds.[8][9][10]

Materials:

-

Test compound (e.g., 2-benzylidene-3-oxobutanamide derivative) stock solution in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial strain (e.g., S. aureus MRSA).

-

Sterile Mueller-Hinton Broth (MHB), cation-adjusted.

-

Bacterial inoculum standardized to 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

-

Positive control (broth + bacteria, no compound).

-

Negative control (broth only).

-

Incubator (37 °C).

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

-

Compound Addition: Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to the wells in column 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting. Continue this process from column 2 to column 11, discarding the final 50 µL from column 11. Column 12 serves as the growth control (no compound).

-

Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to column 11. The final volume in each well will be 100 µL. Add 50 µL of the inoculum to the positive control wells (e.g., in column 12).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a cornerstone synthetic intermediate, particularly for the development of carbapenem antibiotics. While the core molecule's biological activity is not its primary feature, its structural analogs, specifically 2-benzylidene-3-oxobutanamides, have emerged as a promising class of antibacterial agents with potent activity against multidrug-resistant pathogens.[3]

Future research should focus on:

-

Expansion of Analog Libraries: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways, including exploring the potential for quorum-sensing inhibition.[4]

-

Toxicology and In Vivo Efficacy: Evaluating the safety profile and in vivo performance of the most potent lead compounds to assess their therapeutic potential.

References

- 1. Methyl 2-(benzamidomethyl)-3-oxobutanoate | 124044-11-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthetic Significance of Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical significance of Methyl 2-(benzamidomethyl)-3-oxobutanoate. It is crucial to note that this compound is not an active pharmaceutical ingredient with a direct biological mechanism of action. Instead, its primary importance lies in its role as a key intermediate in the stereoselective synthesis of carbapenem antibiotics. This document will, therefore, focus on the chemical pathways and transformations involving this molecule, which are central to the production of these vital therapeutic agents.

Core Application: A Building Block for Carbapenem Antibiotics

Methyl 2-(benzamidomethyl)-3-oxobutanoate serves as a critical precursor in the manufacturing of carbapenem antibiotics, a class of broad-spectrum β-lactam antibiotics.[1][2] The structural integrity and specific stereochemistry of the final antibiotic molecule are partially derived from the transformations of this starting material. Its polyfunctional nature, incorporating a β-keto ester and an amide group, allows for a range of chemical modifications essential for constructing the complex carbapenem core.[1]

Key Chemical Transformation: Asymmetric Hydrogenation

The central process involving Methyl 2-(benzamidomethyl)-3-oxobutanoate is its asymmetric hydrogenation. This reaction targets the β-keto group, reducing it to a secondary alcohol. The objective is to produce chiral β-hydroxy esters with high enantiomeric and diastereomeric purity, which are then carried forward in the synthesis of the target antibiotic.[1] Both biocatalytic and metal-catalyzed approaches have been successfully employed for this transformation.[1]

Metal-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts, particularly those utilizing chiral ligands like BINAP and its derivatives (e.g., SEGPHOS), have demonstrated high efficiency and stereoselectivity in the hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate.[3][4] These catalysts can achieve high diastereoisomeric excess (de) and enantiomeric excess (ee), yielding the desired (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate intermediate.[3]

Table 1: Performance of Chiral Ruthenium Catalysts in the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate

| Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| [RuI{(R)-binap}(p-cymene)]I | up to 98% | up to 99% | [3] |

| Ruthenium complex of DTBM-SEGPHOS | >98% | >99% | [4] |

| Ru-Sunphos complexes | up to 98.8% | up to 99.6% | [5] |

Biocatalytic Reduction

Enzymatic reduction offers a green chemistry alternative for the asymmetric reduction of Methyl 2-(benzamidomethyl)-3-oxobutanoate. Various microorganisms and isolated enzymes have been explored for their ability to stereoselectively reduce the keto group. For instance, the aldo-keto reductase from Burkholderia gladioli has been successfully used to produce (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate.[5][6] Cultured plant cells, such as those from Parthenocissus tricuspidata, have also been employed to afford the desired (2R,3S) stereoisomer in high yield and purity.[7]

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation

Disclaimer: The following is a generalized protocol based on literature. Specific conditions such as solvent, temperature, pressure, and catalyst loading may vary and should be optimized for each specific catalyst system.

-

Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), the chiral Ruthenium-ligand complex is prepared or dissolved in a suitable degassed solvent (e.g., dichloromethane, ethanol).

-

Reaction Setup: The substrate, Methyl 2-(benzamidomethyl)-3-oxobutanoate, is dissolved in a degassed solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then purged with hydrogen gas and pressurized to the desired level. The reaction mixture is stirred at a controlled temperature for the required duration.

-

Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography to isolate the desired stereoisomer of methyl 2-(benzamidomethyl)-3-hydroxybutanoate.

Synthetic Pathways and Logical Flow

The synthesis of carbapenem antibiotics from Methyl 2-(benzamidomethyl)-3-oxobutanoate involves a series of well-defined steps. The following diagrams illustrate the logical flow of this process.

References

- 1. Methyl 2-(benzamidomethyl)-3-oxobutanoate | 124044-11-7 | Benchchem [benchchem.com]

- 2. iris.unipv.it [iris.unipv.it]

- 3. researchgate.net [researchgate.net]

- 4. Takasago Received The Molecular Chirality Awards 2002 | Takasago International Corporation [takasago.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105624125A - Aldo-keto reductase and application thereof in synthesis of (2S,3R)-2-benzoylaminomethyl-3-hydroxybutyrate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

"solubility and stability of Methyl 2-(benzamidomethyl)-3-oxobutanoate in common solvents"

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(benzamidomethyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a polyfunctional molecule of significant interest in synthetic organic chemistry. Its structural features, which include a β-keto ester moiety and an amide group, make it a valuable intermediate in the synthesis of more complex, often biologically active molecules.[1] Notably, it serves as a key precursor in the synthesis of carbapenem antibiotics.[1][2] A thorough understanding of its solubility in common solvents and its chemical stability is crucial for its effective use in research and development, particularly in process chemistry and formulation development.

This technical guide provides a comprehensive overview of the available data and predicted behavior of Methyl 2-(benzamidomethyl)-3-oxobutanoate concerning its solubility and stability. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar compounds to provide estimations for its physicochemical properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine these properties with precision.

Data Presentation: Solubility and Stability

The following tables summarize the estimated solubility and stability of Methyl 2-(benzamidomethyl)-3-oxobutanoate. It is important to note that where specific data for the target compound is unavailable, data from structurally analogous compounds has been used for estimation.

Table 1: Estimated Solubility of Methyl 2-(benzamidomethyl)-3-oxobutanoate in Common Solvents at Ambient Temperature

| Solvent | Predicted Solubility | Rationale / Analog Data |

| Water | Sparingly Soluble | Structurally similar compound ethyl benzoylacetate is reported to be insoluble in water.[3] Another analog, Methyl hippurate, has a reported solubility of 17.0 mg/mL.[4] Given the presence of polar functional groups, some limited aqueous solubility is expected. |

| Ethanol | Soluble / Miscible | Ethyl benzoylacetate is miscible with alcohol. |

| Methanol | Soluble / Miscible | The compound is used in mobile phases containing methanol for HPLC analysis, indicating solubility.[2] |

| Acetone | Soluble | Expected to be soluble based on its polarity and the general solvent properties of acetone. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Soluble | Ethyl acetate is used as an extraction solvent in the synthesis of related compounds, indicating good solubility.[5] |

Table 2: Predicted Stability Profile of Methyl 2-(benzamidomethyl)-3-oxobutanoate

| Condition | Potential Degradation Pathway | Predicted Stability | Rationale / Analog Data |

| Acidic (Aqueous) | Hydrolysis of the methyl ester and amide bonds. | Potentially Unstable | N-acylated amino acid amides can be hydrolytically unstable under mild acidic conditions, with electron-rich acyl groups accelerating the reaction.[6][7] |

| Neutral (Aqueous) | Slow hydrolysis of the ester. | Moderately Stable | β-keto esters can undergo hydrolysis, though the rate is generally slow at neutral pH.[8] |

| Basic (Aqueous) | Rapid hydrolysis (saponification) of the methyl ester. | Unstable | Base-promoted hydrolysis of esters is typically a rapid and irreversible reaction.[9][10] |

| Oxidative | Oxidation of the keto group and other susceptible moieties. | Stability to be Determined | The molecule contains functional groups that could be susceptible to oxidation. |

| Thermal | Decarboxylation upon hydrolysis; general thermal decomposition. | Moderately Stable at Room Temperature | β-keto acids, which can form upon hydrolysis, are known to be unstable and readily decarboxylate.[11] |

| Photolytic | Potential for degradation upon exposure to UV/Vis light. | Stability to be Determined | The presence of aromatic and carbonyl chromophores suggests a potential for photosensitivity. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of Methyl 2-(benzamidomethyl)-3-oxobutanoate in various solvents.

Materials:

-

Methyl 2-(benzamidomethyl)-3-oxobutanoate

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Ethyl Acetate)

-

Scintillation vials or sealed flasks

-